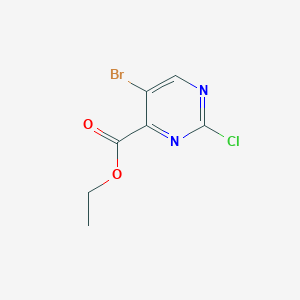

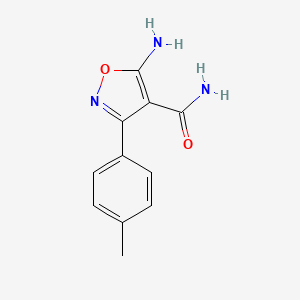

5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide

Vue d'ensemble

Description

5-Amino-3-(4-methylphenyl)pyrazole belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

5-Amino-3-(4-methylphenyl)pyrazole may be used as a starting material for preparing 2,5-bis(4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbaldehyde, a potential precursor for building bioactive fused polycyclic pyrazoles . It can also be used to synthesize 4-hetarylpyrazolo[1,5-a][1,3,5]triazines under microwave conditions and in the absence of solvent .Molecular Structure Analysis

The molecular formula of 5-Amino-3-(4-methylphenyl)pyrazole is C10H11N3 and its molecular weight is 173.21 . The structure can be represented by the SMILES stringCc1ccc(cc1)-c2cc(N)[nH]n2 . Chemical Reactions Analysis

5-Amino-3-(4-methylphenyl)pyrazole can react with dialkyl dicyanofumarates to synthesize 5-cyano-6,7-dihydro-3-(4-methylphenyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylates .Physical And Chemical Properties Analysis

5-Amino-3-(4-methylphenyl)pyrazole is a solid at 20 degrees Celsius . The melting point ranges from 152.0 to 156.0 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide is involved in the synthesis of complex oxazole compounds. An efficient synthesis method involves intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides, leading to oxazoles with ester, N-substituted carboxamide, or acyl functionalities at the 4-position. This process facilitates the introduction of diverse functional groups into the oxazole ring, enabling the synthesis of compounds with varied chemical properties (Kumar et al., 2012).

Catalytic Applications

The compound plays a role in catalytic processes, such as the Pd-catalyzed C(sp(3))-H bond activation of α-aminobutanoic acid derivatives. This process involves new bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties, leading to the efficient arylation and alkylation of various α-aminobutanoic acid derivatives. This methodology provides a pathway to synthesize γ-substituted non-natural amino acids, showcasing the compound's utility in catalytic transformations (Pasunooti et al., 2015).

Antitumor Activity

Research into the antitumor properties of similar structures, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has shown promising results in inhibiting the proliferation of certain cancer cell lines. This suggests potential applications of 5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide in the development of antitumor agents, pending further research into its specific activities and mechanisms (Hao et al., 2017).

Antimicrobial Properties

Compounds structurally related to 5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. For example, new 1,2,4-triazol-3-one derivatives and triazolo[3,4-b][1,3]benzoxazole compounds, synthesized from reactions involving similar structural motifs, exhibited good to moderate activities against test microorganisms. This highlights the potential of 5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide derivatives in the development of new antimicrobial agents (Bektaş et al., 2007).

Blood Platelet Aggregation Inhibition

Oxazole derivatives, including those related to 5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide, have been synthesized and evaluated for their ability to inhibit blood platelet aggregation. These compounds, particularly 5-(3,4,5-trimethoxyphenyl) oxazole-4-carboxamide, showed inhibitory activity comparable to aspirin in vitro and ex vivo, suggesting potential therapeutic applications in preventing thrombotic diseases (Ozaki et al., 1983).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that this compound belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . These agents find a wide range of applications in the pharmaceutical and agrochemical industries .

Mode of Action

It is known that 5-aminopyrazole derivatives, to which this compound belongs, are bioactive agents .

Biochemical Pathways

As a member of the 5-aminopyrazole derivatives, it is known to be a bioactive agent .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches the site of action .

Propriétés

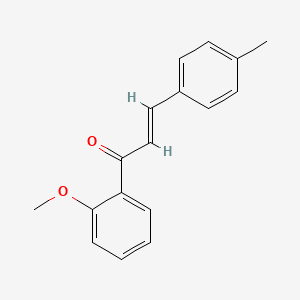

IUPAC Name |

5-amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-2-4-7(5-3-6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBOPWHENLTTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)